Hydrogen-Bond Donor Capacity and Derivatization Potential: Free Carboxylic Acid vs. Blocked Ester
The target compound possesses a free carboxylic acid group (HBD count = 1), enabling direct amide coupling, esterification, and salt formation without deprotection steps. In contrast, the isomeric ester 4-cyanophenyl 4-methoxybenzoate (CAS 74471-18-4, same C₁₅H₁₁NO₃ formula) has zero hydrogen-bond donors (HBD = 0) and a blocked carboxyl, requiring additional synthetic manipulation for conjugation. The free acid also confers a higher topological polar surface area (TPSA = 70.32 Ų vs. 59.32 Ų, Δ = +11.0 Ų) and a marginally higher computed LogP (2.93 vs. 2.79, Δ = +0.14) .
| Evidence Dimension | Hydrogen-bond donor count (HBD) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 70.32 Ų; LogP = 2.93 |
| Comparator Or Baseline | 4-Cyanophenyl 4-methoxybenzoate (CAS 74471-18-4): HBD = 0; TPSA = 59.32 Ų; LogP = 2.79 |
| Quantified Difference | ΔHBD = +1; ΔTPSA = +11.0 Ų; ΔLogP = +0.14 |
| Conditions | Computed physicochemical properties from Chemsrc database; HBD count confirmed by structural analysis |
Why This Matters
The free carboxylic acid enables direct, one-step conjugation to amines, alcohols, or biological payloads, reducing synthetic step count and improving overall yield in library synthesis or probe development.
